molecular formula C15H10F4O2 B3055951 (2-fluoro-3-(trifluoromethyl)phenyl)(4-methoxyphenyl)methanone CAS No. 680610-53-1

(2-fluoro-3-(trifluoromethyl)phenyl)(4-methoxyphenyl)methanone

Cat. No. B3055951
Key on ui cas rn: 680610-53-1
M. Wt: 298.23 g/mol
InChI Key: WHTALSHSIWKVCP-UHFFFAOYSA-N
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Patent
US07241791B2

Procedure details

Prepared according to Method A step B from 2-fluoro-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide (2.5 g, 10 mmol) and 4-methoxyphenylmagnesium bromide (20 mL, 0.5 M in THF) to give 2.1 g of the title compound as a white solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
4-methoxyphenylmagnesium bromide
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:13]([C:14]([F:17])([F:16])[F:15])=[CH:12][CH:11]=[CH:10][C:3]=1[C:4](N(OC)C)=[O:5].[CH3:18][O:19][C:20]1[CH:25]=[CH:24][C:23]([Mg]Br)=[CH:22][CH:21]=1>>[F:1][C:2]1[C:13]([C:14]([F:15])([F:16])[F:17])=[CH:12][CH:11]=[CH:10][C:3]=1[C:4]([C:23]1[CH:24]=[CH:25][C:20]([O:19][CH3:18])=[CH:21][CH:22]=1)=[O:5]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
FC1=C(C(=O)N(C)OC)C=CC=C1C(F)(F)F
Step Two
Name
4-methoxyphenylmagnesium bromide
Quantity
20 mL
Type
reactant
Smiles
COC1=CC=C(C=C1)[Mg]Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1C(F)(F)F)C(=O)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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